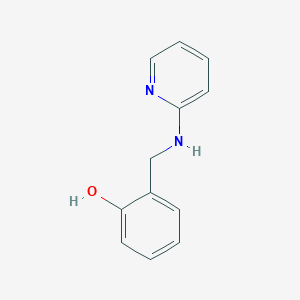

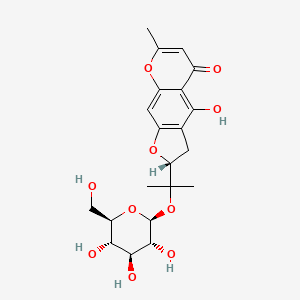

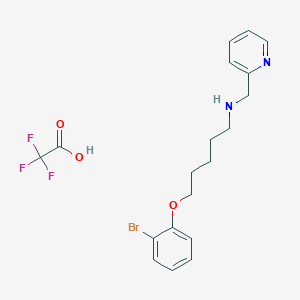

2-(Pyridin-2-ylaminomethyl)-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-2-ylaminomethyl)-phenol is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It’s similar to benzene, and constitutes the basis for a large number of drugs and biologically active molecules .

Synthesis Analysis

While specific synthesis information for 2-(Pyridin-2-ylaminomethyl)-phenol was not found, a related compound, 2-(pyridin-2-yl) pyrimidine derivatives, were synthesized for potential biological activities . Another synthesis method involves a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Applications De Recherche Scientifique

Corrosion Inhibition

2-(Pyridin-2-ylaminomethyl)-phenol has been studied for its role in corrosion inhibition. Research has shown that derivatives of this compound, such as 2-[(E)-pyridin-2-ylimino)methyl)]phenol and 2-[(pyridin-2-ylamino)methyl]phenol, are effective in inhibiting the corrosion of brass in chloride solutions. The efficiency of these compounds increases with their concentration, and they have been used to create self-assembled films on brass surfaces to enhance corrosion resistance, especially when modified with benzotriazole (Asan, Kabasakalogˇlu, Işıklan, & Kılıç, 2005).

Spectroscopic Studies and Structural Analysis

The compound has also been a subject of spectroscopic studies. For instance, a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was synthesized and analyzed using various spectroscopic methods. This study focused on understanding the electronic and structural properties of alkylaminophenol compounds, which include theoretical and experimental compatibility of molecular properties (Ulaş, 2021).

Fluoroionophores Development

A derivative of 2-(Pyridin-2-ylaminomethyl)-phenol has been used in the development of fluoroionophores. These compounds have shown potential in chelating metal cations like Zn+2 and Cd+2 in various solutions, with applications in cellular metal staining using fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Application in Catalysis

The compound and its derivatives have been explored in catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, was used as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study included a detailed investigation of the reaction mechanism, highlighting the role of these types of compounds in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of oligomers and monomer/oligomer-metal complexes of related compounds like 2-[(Pyridine-3-yl-methylene)amino]phenol. These studies are crucial in understanding the potential biomedical applications of these compounds (Kaya, Emdi, & Saçak, 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-8,15H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGHOJWCQPXLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-ylaminomethyl)-phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661066.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2661069.png)

![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)

![2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)

![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2661078.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2661089.png)